p-Toluenesulfonic acid monohydrate

Übersicht

Beschreibung

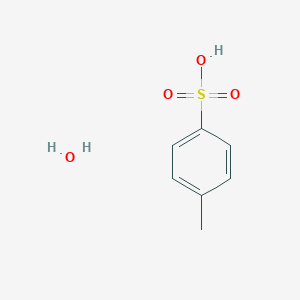

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O, CAS 6192-52-5) is a strong organic sulfonic acid catalyst with the molecular formula C₇H₁₀O₄S (172.2 g/mol for the anhydrous form + 18.0 g/mol for water) . It is widely utilized in organic synthesis, polymer chemistry, and analytical applications due to its high acidity (pKa ≈ -2) and solubility in polar solvents like water, ethanol, and DMSO . Key applications include:

- Esterification/Transesterification: Catalyzes reactions between carboxylic acids and alcohols .

- Dehydration Reactions: Efficiently removes water in syntheses, such as converting β-alkoxysilanes to alkenes at 0°C .

- Protein Hydrolysis: Used in tryptophan analysis, offering advantages over HCl by eliminating solvent removal steps .

- Polymer Modification: Enhances conductivity in PEDOT:PSS coatings for transparent electrodes .

- Pharmaceutical Synthesis: Critical in producing sorafenib tosylate, an anticancer drug .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: p-Toluenesulfonic acid monohydrate is typically prepared by the sulfonation of toluene. The reaction involves treating toluene with sulfuric acid, resulting in the formation of p-toluenesulfonic acid. The monohydrate form is obtained by crystallizing the compound from its aqueous solution .

Industrial Production Methods: On an industrial scale, p-toluenesulfonic acid is produced by the sulfonation of toluene using sulfuric acid. The process involves the following steps:

Sulfonation: Toluene is reacted with sulfuric acid to produce p-toluenesulfonic acid.

Crystallization: The crude product is dissolved in water and then crystallized to obtain the monohydrate form.

Analyse Chemischer Reaktionen

Types of Reactions: p-Toluenesulfonic acid monohydrate undergoes various types of chemical reactions, including:

Esterification: It acts as a catalyst in the esterification of carboxylic acids with alcohols.

Acetalization: It catalyzes the formation of acetals from aldehydes and alcohols.

Transesterification: It is used in the transesterification of esters with alcohols.

Common Reagents and Conditions:

Esterification: Typically involves carboxylic acids and alcohols in the presence of this compound as a catalyst.

Acetalization: Involves aldehydes and alcohols under acidic conditions.

Transesterification: Involves esters and alcohols with this compound as a catalyst.

Major Products:

Esterification: Produces esters and water.

Acetalization: Produces acetals and water.

Transesterification: Produces new esters and alcohols.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Characteristics

- Chemical Formula : C₇H₈O₄S·H₂O

- Molecular Weight : 194.25 g/mol

- Appearance : White crystalline solid

- Solubility : Soluble in water, alcohols, and polar organic solvents

As a strong organic acid, PTSA·H₂O is approximately one million times stronger than benzoic acid, making it a powerful catalyst in various chemical reactions .

Organic Synthesis

PTSA·H₂O is widely used as a catalyst in numerous organic reactions due to its strong acidity and ability to promote various transformations:

- Esterification and Transesterification : PTSA catalyzes the conversion of carboxylic acids into esters, which is crucial in the production of flavors, fragrances, and pharmaceuticals .

- Cyclization Reactions : It facilitates cyclization processes essential for synthesizing cyclic compounds used in pharmaceutical research .

- Synthesis of Complex Molecules : PTSA has been employed in synthesizing unsymmetrical benzils, highly substituted piperidines, and triazoloquinazolinone derivatives .

Pharmaceutical Applications

The pharmaceutical industry extensively utilizes PTSA·H₂O for synthesizing active pharmaceutical ingredients (APIs):

- Medicinal Intermediates : PTSA serves as an intermediate in the synthesis of various drugs. Its role is critical in developing compounds with therapeutic effects .

- Polymer Drug Delivery Systems : PTSA is used to create pH-sensitive polymers that can deliver drugs effectively within the body .

Case Study: Synthesis of Benzimidazoquinazolinone Derivatives

A study demonstrated that PTSA·H₂O catalyzed the synthesis of benzimidazoquinazolinone derivatives effectively. The reaction conditions were optimized to achieve high yields with minimal by-products, showcasing PTSA's efficiency as a catalyst in complex organic syntheses .

Material Science

In materials science, PTSA·H₂O is recognized for its role as a curing agent:

- Resin Curing Agents : It is utilized in curing agents for thermosetting plastics and epoxy resins. These materials are essential for producing durable coatings and composites used in various applications from automotive to construction .

- Adhesive Formulations : PTSA enhances the curing process of adhesives, improving their mechanical properties and resistance to environmental factors .

Data Table: Curing Properties of Sucrose with PTSA

| Mixture Ratio (Sucrose:PTSA) | pH (50 wt%) | Drying Temperature (°C) | Heating Temperature (°C) | Heating Time (min) |

|---|---|---|---|---|

| 100:0 | 5.79 | 80 | 120 | 10 |

| 95:5 | 0.54 | 180 | 180 | 10 |

| 90:10 | 0.29 | 200 | 200 | 10 |

This table summarizes the curing behavior of sucrose when mixed with PTSA·H₂O, indicating significant changes in physical properties at varying ratios and temperatures .

Environmental Applications

Recent studies have explored the use of PTSA·H₂O in environmental chemistry:

Wirkmechanismus

The mechanism of action of p-toluenesulfonic acid monohydrate is primarily based on its strong acidic properties. The sulfonic acid group in the compound makes it a potent proton donor, which facilitates various organic transformations by protonating reactants and activating functional groups . This protonation enhances the reactivity of the reactants, leading to faster and more efficient chemical reactions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Sulfonic Acids

Methanesulfonic Acid (CH₃SO₃H)

Key Difference : While both acids exhibit similar acidity, p-TsOH·H₂O is preferred in multi-step organic syntheses (e.g., N-acyl hydrazone formation ) due to its compatibility with diverse solvents like acetonitrile and THF . Methanesulfonic acid is favored in industrial-scale oxidations where minimal by-products are critical .

Sulfuric Acid (H₂SO₄)

Key Difference : p-TsOH·H₂O avoids sulfonation side reactions common with H₂SO₄, making it ideal for sensitive substrates like proteins and polymers . However, H₂SO₄ remains superior for large-scale industrial processes requiring extreme acidity.

Triflic Acid (CF₃SO₃H)

Key Difference : Triflic acid’s extreme acidity is unmatched, but p-TsOH·H₂O is a practical alternative in reactions where moderate acidity suffices, such as synthesizing 1-arylbenzo[c]thiophenes .

Anhydrous p-Toluenesulfonic Acid

Key Difference: The monohydrate is preferred in reactions where trace H₂O is benign, such as esterifications , while the anhydrous form is used in moisture-sensitive contexts, like silane chemistry .

Performance in Catalytic Reactions

Table 1: Reaction Efficiency in n-Butanol (n-C₄H₉OH) with p-TsOH·H₂O

| Entry | Reaction Time (min) | Yield (%) |

|---|---|---|

| 9 | 192 | 4.5 |

| 10 | 216 | 5.0 |

| 11 | 240 | 5.5 |

| 12 | 264 | 6.0 |

| 13 | 288 | 6.5 |

| 14 | 312 | 7.0 |

| 15 | 336 | 7.5 |

Insight : Extended reaction times with p-TsOH·H₂O progressively improve yields, demonstrating its stability under prolonged conditions compared to Lewis acids like Sc(OTf)₃, which show lower efficiency .

Biologische Aktivität

p-Toluenesulfonic acid monohydrate (PTSA) is a versatile compound widely used in organic synthesis and pharmaceutical research. Its biological activity stems from its role as a catalyst and reagent in various chemical reactions, particularly those relevant to drug development and antioxidant research. This article explores the biological activity of PTSA, highlighting its applications, mechanisms, and research findings.

Chemical Structure and Properties:

- Molecular Formula: CHOS

- Molecular Weight: 190.22 g/mol

- CAS Number: 6192-52-5

This compound is characterized by its sulfonic acid group, which imparts strong acidic properties, making it an effective catalyst in various organic reactions. It is particularly noted for enhancing reaction rates and improving yields in the synthesis of bioactive compounds.

Key Applications:

- Catalyst in Organic Synthesis:

- Antioxidant Research:

- Biochemical Studies:

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Acid Catalysis: PTSA acts as a strong acid catalyst, facilitating protonation of substrates, which enhances reaction rates in organic syntheses.

- Stabilization of Reactive Intermediates: By stabilizing transition states and reactive intermediates, PTSA improves the efficiency of chemical reactions.

- Modulation of Solubility: Its ability to enhance the solubility of poorly soluble drug candidates is crucial for pharmaceutical formulations.

Case Studies

- Synthesis of Resveratrol:

- Curing Behavior with Sucrose:

- Quantum Chemical Studies:

Data Summary

| Study Focus | Findings |

|---|---|

| Synthesis of Resveratrol | Enhanced yield and purity using PTSA as a catalyst |

| Curing Behavior with Sucrose | Lower curing temperatures achieved with PTSA |

| Quantum Chemical Analysis | Stability confirmed for PTSA-water complexes |

Q & A

Basic Research Questions

Q. What safety protocols are essential when handling p-toluenesulfonic acid monohydrate in laboratory settings?

Methodological Answer:

- Use local exhaust ventilation to minimize dust inhalation and ensure adequate airflow .

- Wear chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles , and impervious lab coats to prevent skin/eye contact, as it causes severe burns (H314/H318) .

- In case of exposure, flush eyes/skin with water for ≥15 minutes and seek immediate medical attention .

- Store in dry, cool, ventilated areas away from strong oxidizers (e.g., peroxides) and metals to avoid corrosive reactions .

Q. How does this compound function as a catalyst in organic synthesis?

Methodological Answer:

- As a Brønsted acid , it protonates carbonyl groups or alcohols, facilitating reactions like THP protection/deprotection , Fischer esterification , and Friedel-Crafts alkylation .

- In one-pot multicomponent reactions , it promotes cyclization (e.g., synthesis of substituted piperidines) by lowering activation energy through acid-mediated intermediate stabilization .

- Typical loading ranges from 1–10 mol% ; higher concentrations may lead to side reactions (e.g., dehydration) .

Q. What solvent systems are optimal for dissolving this compound?

Methodological Answer:

- Water and polar aprotic solvents (e.g., DMSO, DMF) are ideal due to its high solubility (e.g., 38 mg/mL in DMSO) .

- In aqueous sulfuric acid solutions , solubility increases with temperature, enabling efficient recrystallization for purification .

- Avoid non-polar solvents (e.g., hexane) due to poor dispersion, which can hinder reaction homogeneity .

Advanced Research Questions

Q. How can researchers optimize reaction conditions when using this compound to avoid product variability?

Methodological Answer:

- Control humidity : Its hygroscopic nature can alter effective acidity; use molecular sieves or anhydrous solvents in moisture-sensitive reactions .

- Monitor temperature : Elevated temperatures (>100°C) may decompose the catalyst, releasing SOₓ gases; use reflux condensers in such cases .

- Validate purity : Characterize batches via HPLC or NMR to confirm absence of sulfonic acid byproducts, which can skew catalytic efficiency .

Q. What methodologies resolve contradictions in reported catalytic efficiency across different studies?

Methodological Answer:

- Comparative kinetic studies : Analyze reaction rates under controlled conditions (e.g., solvent, temperature) to isolate variables affecting performance .

- In situ monitoring : Use techniques like FT-IR or Raman spectroscopy to track protonation states and intermediate formation .

- Computational modeling : Employ DFT calculations to predict acid strength and substrate interactions, reconciling experimental discrepancies .

Q. How can this compound be integrated into green chemistry protocols?

Methodological Answer:

- Solvent-free reactions : Utilize its high melting point (103–106°C) to catalyze neat reactions, reducing waste (e.g., solvent-free synthesis of trisubstituted benzenes) .

- Recyclability : After aqueous workup, recover the catalyst via acid-base extraction (e.g., neutralize with NaOH, then re-acidify) .

- Biodegradability assessment : Although it has low bioaccumulation potential (BCF < 100), evaluate ecotoxicity using Daphnia magna assays to ensure compliance with green metrics .

Q. What advanced techniques characterize the stability of this compound under long-term storage?

Methodological Answer:

- Thermogravimetric analysis (TGA) : Determine dehydration thresholds (≈100°C) and decomposition profiles .

- Accelerated aging studies : Store samples at 40°C/75% RH for 6 months and monitor purity via LC-MS to detect degradation products (e.g., toluenesulfonic anhydride) .

- X-ray diffraction (XRD) : Assess crystallinity changes, which impact solubility and reactivity over time .

Eigenschaften

IUPAC Name |

4-methylbenzenesulfonic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S.H2O/c1-6-2-4-7(5-3-6)11(8,9)10;/h2-5H,1H3,(H,8,9,10);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJIFKLIQANRMOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

104-15-4 (Parent) | |

| Record name | p-Toluenesulfonic acid monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006192525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5044316 | |

| Record name | 4-Methylbenzenesulfonic acid hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, White crystalline solid; [Alfa Aesar MSDS] | |

| Record name | 4-Methylbenzenesulfonic acid hydrate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Toluenesulfonic acid monohydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11645 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6192-52-5 | |

| Record name | p-Toluenesulfonic acid monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6192-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Toluenesulfonic acid monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006192525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylbenzenesulfonic acid hydrate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methylbenzenesulfonic acid hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenesulfonic acid, 4-methyl-, hydrate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.101 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | toluene-4-sulphonic acid monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-TOLUENESULFONIC ACID MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3BTO78GAFF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.